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Compound of Interest

Compound Name: 3-bromo-N-butylbenzamide

Cat. No.: B1332818 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
bromo-N-butylbenzamide. Due to the limited availability of published experimental spectra for

this specific compound, this document presents a combination of data for a closely related

isomer, N-tert-butyl 3-bromobenzamide, and predicted values based on the known chemical

structure. This information serves as a valuable reference for the synthesis, characterization,

and application of 3-bromo-N-butylbenzamide in research and development.

Chemical Structure and Properties
IUPAC Name: 3-bromo-N-butylbenzamide

Molecular Formula: C₁₁H₁₄BrNO[1]

Molecular Weight: 256.14 g/mol [1]

CAS Number: Information not readily available

Spectroscopic Data
The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for 3-bromo-N-butylbenzamide. For comparative

purposes, available data for the isomer N-tert-butyl 3-bromobenzamide is included.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Data for 3-bromo-N-butylbenzamide

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.0 - 7.3 Multiplet 4H
Aromatic protons

(C₆H₄)

~6.5 Broad Singlet 1H N-H

~3.4 Triplet 2H N-CH₂

~1.6 Multiplet 2H N-CH₂-CH₂

~1.4 Multiplet 2H CH₂-CH₃

~0.9 Triplet 3H CH₃

Table 2: Experimental ¹³C NMR Data for N-tert-butyl 3-bromobenzamide (Isomer Reference)

Note: Data for the n-butyl isomer is expected to differ, particularly in the aliphatic region.

Chemical Shift (δ) ppm Assignment

165.8 C=O

136.4 Aromatic C-Br

130.7, 130.3, 130.0, 129.6, 126.9 Aromatic CH

52.1 Quaternary C (tert-butyl)

28.7 CH₃ (tert-butyl)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Table 3: Predicted IR Absorption Bands for 3-bromo-N-butylbenzamide

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Broad N-H Stretch

~3050 Medium Aromatic C-H Stretch

~2950, 2870 Medium Aliphatic C-H Stretch

~1640 Strong C=O Stretch (Amide I)

~1540 Medium N-H Bend (Amide II)

~750 Strong C-Br Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data for 3-bromo-N-butylbenzamide

m/z Interpretation

255/257
Molecular ion peak (M⁺, M+2), due to bromine

isotopes (⁷⁹Br and ⁸¹Br)

183/185
Fragment corresponding to the loss of the butyl

group

155
Fragment corresponding to the loss of the

butylamine group

102
Fragment corresponding to the bromobenzoyl

cation

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

These methods are based on standard laboratory practices for the analysis of benzamide
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derivatives.[2]

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 3-bromo-N-butylbenzamide in

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse program.

Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse program.

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate. For

solution-phase IR, dissolve the sample in a suitable solvent (e.g., chloroform).

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups of the molecule.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or gas chromatography (GC-MS).
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Ionization: Utilize an appropriate ionization technique, typically Electron Ionization (EI) for

this type of molecule.

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z

50-350).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualizations
The following diagrams illustrate the experimental workflow for the spectroscopic analysis of 3-
bromo-N-butylbenzamide.
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Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and spectroscopic characterization of 3-
bromo-N-butylbenzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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